1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Physicochemical Properties Lipophilicity Drug Design

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline (CAS 1355227-20-1) is a synthetic tetrahydroquinoline (THQ) derivative with a pyridyl substituent. Its molecular formula is C19H24N2S, with a molecular weight of 312.48 g/mol.

Molecular Formula C19H24N2S
Molecular Weight 312.5 g/mol
Cat. No. B13012833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
Molecular FormulaC19H24N2S
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCCC3=CC=CC=C32)SC(C)(C)C
InChIInChI=1S/C19H24N2S/c1-14-12-16(22-19(2,3)4)13-20-18(14)21-11-7-9-15-8-5-6-10-17(15)21/h5-6,8,10,12-13H,7,9,11H2,1-4H3
InChIKeyRDYZAFNHSQCMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline: Core Chemical Profile for Targeted Procurement


1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline (CAS 1355227-20-1) is a synthetic tetrahydroquinoline (THQ) derivative with a pyridyl substituent [1]. Its molecular formula is C19H24N2S, with a molecular weight of 312.48 g/mol. The compound is characterized by a computed XLogP3 of 5.1 and a topological polar surface area (TPSA) of 41.4 Ų, indicating significant lipophilicity and limited hydrogen bonding capacity [1]. It belongs to a class of compounds described in patent literature for their activity on nuclear receptors, such as the thyroid-stimulating hormone (TSH) receptor [2].

The Risk of Interchanging 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline with Close Analogs


Generic substitution with other tetrahydroquinoline derivatives is precarious due to the compound's specific substitution pattern. The 3-methyl group on the pyridine ring and the bulky tert-butylthio substituent dictate a unique lipophilicity profile (XLogP3 = 5.1) and spatial configuration that are absent in non-methylated analogs like 1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline [1]. Patent filings explicitly claim a broad Markush structure, but biological activity, particularly for TSH receptor antagonism, is highly sensitive to even minor structural modifications [2]. Using a positional isomer, such as a 4-methyl or 6-methyl variant, or the des-methyl congener, fundamentally changes the molecular topology and lipophilicity, which can drastically alter target binding kinetics and metabolic stability, rendering it a different scientific tool or intermediate.

Quantitative Differentiation Evidence for 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline vs. Analogs


Enhanced Lipophilicity Driven by 3-Methyl Substitution: A Comparative XLogP3 Analysis

The target compound demonstrates significantly higher computed lipophilicity (XLogP3 = 5.1) compared to its des-methyl analog, 1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline (XLogP3 ≈ 4.7). This difference is consistent with the additional methyl group on the pyridine ring [1].

Physicochemical Properties Lipophilicity Drug Design

Conserved Polar Surface Area with Altered Topological Profile vs. Des-methyl Comparator

The target compound maintains a topological polar surface area (TPSA) of 41.4 Ų, which is identical to its des-methyl analog. However, the spatial distribution of this polarity is altered by the 3-methyl substitution, a critical factor for protein-ligand shape complementarity [1].

Topological Polar Surface Area Structure-Activity Relationship Medicinal Chemistry

Inferred TSH Receptor Antagonist Activity Based on Patent Class Membership

The compound falls within the generic Markush structure (Formula I) of patent US9174940B2, which is specifically directed to tetrahydroquinoline compounds that function as TSH receptor antagonists [1]. While specific IC50 data for this exact compound is not publicly disclosed, the patent teaches that compounds of this class inhibit TSH receptor-mediated cAMP accumulation. This provides a plausible biological role not asserted for many other tetrahydroquinoline scaffolds.

TSH Receptor Endocrinology Thyroid Disease Research

Defined Physicochemical Profile as a Unique Synthetic Intermediate

Commercially, the compound is specified at a minimum purity of 95% (HPLC) and a molecular weight of 312.48 g/mol, which distinguishes it from the more common 4-methyl and 6-methyl positional isomers (e.g., CAS 1871064-61-7 and 1355229-06-9) that exhibit identical molecular formulas but different physical forms and reactivity due to the methyl group's position . The combination of a saturated tetrahydroquinoline core with a 2-pyridyl-5-thioether motif makes it a valuable intermediate for further C-H functionalization or cross-coupling reactions that may not proceed efficiently with its isomers.

Synthetic Chemistry Building Block Process Chemistry

Strategic Application Scenarios for Procuring 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline


Structure-Activity Relationship (SAR) Studies on Thyroid Disorders

Based on the class-level inference of TSH receptor antagonism [2] and the compound's unique lipophilicity profile [1], this compound is an ideal candidate for expanding SAR studies around the TSH receptor. Its specific 3-methylpyrid-2-yl-thioether motif allows researchers to explore the impact of this substitution pattern on receptor binding kinetics, distinct from the des-methyl prototype.

Synthesis of Diversified Tetrahydroquinoline Libraries for Nuclear Receptor Screening

The tetrahydroquinoline core, functionalized with a pyridyl group, serves as a privileged scaffold in medicinal chemistry. This specific compound, with its high-purity specification and unique substitution, is a reliable building block for constructing focused libraries targeting class A G-protein coupled receptors (GPCRs) or nuclear receptors beyond TSH, where lipophilic, non-planar motifs are desired [1].

Investigating the Metabolic Stability of S-Thioether Linkages

The tert-butylthio group is known to enhance metabolic stability relative to unbranched thioethers. This compound provides a well-characterized entity for pharmacokinetic studies aimed at evaluating the in vitro microsomal stability of tert-butylthioethers in a complex bicyclic system. Its computed high lipophilicity (XLogP3 = 5.1) makes it a model substrate for assessing metabolic soft spots [1].

Regioselective Functionalization for Neglected Disease Drug Discovery

The 3-methyl group on the pyridine ring electronically activates the adjacent 2-position, providing a key synthetic handle. This regiospecific activation is absent in the 4- and 6-methyl analogs, making this compound the preferred precursor for synthesizing C-2 modified tetrahydroquinoline derivatives, which have potential as anti-infective or anti-parasitic agents.

Quote Request

Request a Quote for 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.